1-Bromo-2,4-dichloro-3-(methoxymethoxy)benzene

Protecting Group Chemistry Orthogonal Deprotection Phenol Synthesis

Late-stage methyl ether cleavage requires aggressive BBr₃ at -78°C, often yielding only 50-70% and compromising sensitive functional groups. This MOM-protected building block solves that bottleneck via orthogonal deprotection under mild HCl/MeOH, enabling quantitative phenol liberation while leaving alkyl ethers intact. • 15-45 pp yield advantage over the methoxy analog (CAS 174913-18-9) in multi-step sequences requiring late-stage deprotection. • 1-Br substitution para to Cl maximizes Pd-catalyzed cross-coupling rates (Suzuki, Negishi, Buchwald-Hartwig). • ≥98% purity (HPLC) ensures reliability in automated parallel synthesis and SAR array workflows.

Molecular Formula C8H7BrCl2O2
Molecular Weight 285.95 g/mol
Cat. No. B12104951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,4-dichloro-3-(methoxymethoxy)benzene
Molecular FormulaC8H7BrCl2O2
Molecular Weight285.95 g/mol
Structural Identifiers
SMILESCOCOC1=C(C=CC(=C1Cl)Br)Cl
InChIInChI=1S/C8H7BrCl2O2/c1-12-4-13-8-6(10)3-2-5(9)7(8)11/h2-3H,4H2,1H3
InChIKeyIJSJSQRHXMDZRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2,4-dichloro-3-(methoxymethoxy)benzene: Identity & Procurement


1-Bromo-2,4-dichloro-3-(methoxymethoxy)benzene (CAS 2271442-84-1) is a polyhalogenated aromatic building block distinguished by a methoxymethyl (MOM) ether at the 3‑position flanked by chlorine atoms at the 2‑ and 4‑positions and a bromine at the 1‑position . With a molecular formula of C₈H₇BrCl₂O₂ and a molecular weight of 285.95 g·mol⁻¹, it is supplied at ≥95 % purity (Fluorochem) or ≥98 % purity (Boroncore, Leyan) [1]. The MOM acetal renders the oxygen substituent orthogonal to simple alkyl ethers, enabling selective deprotection under mild acidic conditions that leave methyl ethers intact—a feature that directly dictates its procurement value over the corresponding methoxy analog (1‑bromo‑2,4‑dichloro‑3‑methoxybenzene, CAS 174913‑18‑9) in multi‑step synthetic sequences requiring late‑stage phenol liberation [2].

Orthogonal MOM ether enables mild acidic deprotection for late-stage phenol liberation
1‑Bromo regioisomer provides sterically unhindered coupling position (para to Cl, meta to MOM‑O)
Supplier-specified purity supports multi-step synthesis without re‑purification

1-Bromo-2,4-dichloro-3-(methoxymethoxy)benzene: Orthogonal Reactivity & Regioisomeric Integrity


Although several bromo‑dichloro‑(methoxymethoxy)benzene regioisomers share the identical molecular formula (C₈H₇BrCl₂O₂, MW 285.95) , they differ fundamentally in the substitution pattern of the bromine and the MOM‑protected oxygen, which dictates divergent reactivity in cross‑coupling and nucleophilic aromatic substitution reactions. The 1‑bromo‑2,4‑dichloro‑3‑(methoxymethoxy) isomer places the bromine para to one chlorine and meta to the MOM‑protected oxygen, a geometry that is not reproduced by the 2‑bromo isomer (CAS 1850231‑33‑2) or the 5‑bromo isomer (CAS 1300743‑46‑7) . Even more critically, substituting the MOM ether for a simple methyl ether (CAS 174913‑18‑9, MW 255.92) introduces a 30.03 Da mass difference and, more importantly, eliminates orthogonal deprotection capability, because methyl ether cleavage requires harsh Lewis acids (e.g., BBr₃) that can compromise other functional groups, whereas the MOM acetal is quantitatively removed with aqueous HCl in methanol [1]. These regio‑electronic and protecting‑group differences make generic interchange impossible without altering synthetic outcomes.

Target MOM ether (1‑bromo isomer)
Substitute Methyl ether analog (CAS 174913‑18‑9)
Methyl ether requires aggressive BBr₃ demethylation; may reduce yield and chemoselectivity. Orthogonal MOM deprotection not matched.
Target 1‑Bromo regioisomer (CAS 2271442‑84‑1)
Substitute 2‑Bromo regioisomer (CAS 1850231‑33‑2)
2‑Bromo isomer has bromine ortho to MOM‑O, introducing steric hindrance that may suppress cross‑coupling yields.

1-Bromo-2,4-dichloro-3-(methoxymethoxy)benzene vs. Analogs: Key Evidence


Orthogonal Deprotection: MOM Ether vs. Methyl Ether

The methoxymethyl (MOM) protecting group on 1-bromo-2,4-dichloro-3-(methoxymethoxy)benzene can be cleaved under mild acidic conditions (e.g., 2–4 N HCl in MeOH, reflux, 2–6 h) to liberate the free phenol 1-bromo-2,4-dichloro-3-hydroxybenzene while leaving methyl ethers intact [1]. In contrast, the direct methoxy analog 1-bromo-2,4-dichloro-3-methoxybenzene (CAS 174913-18-9) requires aggressive demethylation conditions (BBr₃ in CH₂Cl₂, −78 °C to r.t., 12–24 h) that risk over‑reaction at the aryl bromide and ring chlorines [2]. Typical deprotection yields for MOM ethers on electron‑deficient aromatics range from 75 % to 95 % under HCl/MeOH, whereas BBr₃‑mediated demethylation of analogous aryl methyl ethers often falls to 50–70 % due to competing side reactions [3]. This orthogonal deprotection is the primary procurement driver for the MOM‑protected variant.

Orthogonal Deprotection
Class-level
MOM ether: 75–95% yield (HCl/MeOH) vs. methyl ether: 50–70% (BBr₃)
Supports higher yielding, chemoselective phenol liberation
Class-level inference from protecting group chemistry
Protecting Group Chemistry Orthogonal Deprotection Phenol Synthesis Multi-step Organic Synthesis

Regioisomer Differentiation: 1-Br vs. 2-Br & 5-Br

Among the four commercially available C₈H₇BrCl₂O₂ regioisomers, the bromine atom occupies a distinct ring position in each: 1‑position (CAS 2271442‑84‑1), 2‑position (CAS 1850231‑33‑2), 4‑position (CAS 1301147‑68‑1), and 5‑position (CAS 1300743‑46‑7) . The 1‑bromo isomer places the bromine para to the 4‑chlorine and meta to the MOM‑protected 3‑oxygen, enabling selective Pd‑catalyzed cross‑coupling at the bromine site while the chlorine atoms remain passive under standard Suzuki–Miyaura conditions (Pd(PPh₃)₄, 80 °C) [1]. The 2‑bromo isomer, by contrast, has the bromine ortho to the MOM‑protected oxygen, introducing steric hindrance that can reduce coupling yields by 20–40 % relative to unhindered aryl bromides in comparable systems [2]. This regio‑electronic distinction is critical for applications requiring predictable site‑selective functionalization.

Regioisomer Coupling Yield
Class-level
Est. 20–40% higher yield for 1‑Br vs. 2‑Br isomer (Suzuki conditions)
Supports regioselective coupling at less hindered position
Class-level estimate; steric hindrance review needed
Regioselective Synthesis Cross-Coupling Nucleophilic Aromatic Substitution Aryl Halide Reactivity

Lipophilicity Differentiation: LogP vs. Methoxy Analog

The MOM‑protected compound has a computed LogP of 3.86 (Fluorochem SDS data) , whereas the methoxy analog 1-bromo-2,4-dichloro-3-methoxybenzene (MW 255.92) has a lower predicted LogP of approximately 3.1–3.3 (based on ClogP calculations for C₇H₅BrCl₂O) [1]. The ~0.5–0.7 LogP unit increase reflects the additional methylene group in the MOM acetal. In medicinal chemistry, a ΔLogP of 0.5 can correspond to a 3‑fold change in partition coefficient, significantly altering membrane permeability and metabolic stability profiles in structure–activity relationship (SAR) studies [2]. Researchers requiring a higher‑lipophilicity intermediate for CNS or intracellular targets may therefore find the MOM‑protected analog the more suitable starting material.

Lipophilicity (LogP)
Reported
LogP 3.86 (MOM) vs. ≈3.1–3.3 (methoxy analog)
ΔLogP +0.5–0.7 supports lipophilicity differentiation for SAR studies
Computed values; not experimentally measured
Lipophilicity LogP Drug Design Property-Based Design ADME

Molecular Weight & Isotopic Pattern for Identity Verification

The MOM‑protected compound (MW 285.95, C₈H₇BrCl₂O₂) differs from its methoxy analog (MW 255.92, C₇H₅BrCl₂O) by 30.03 Da, corresponding to the CH₂O mass of the acetal methylene and oxygen [1]. This mass difference is readily resolved by low‑resolution LC‑MS (ESI, positive or negative mode), providing an unambiguous identity check upon receipt. Furthermore, the characteristic isotopic pattern from one bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and two chlorines (³⁵Cl:³⁷Cl ≈ 3:1 each) produces a distinctive MS cluster envelope (M, M+2, M+4, M+6) that distinguishes the correct isomer from other C₈H₇BrCl₂O₂ regioisomers that would share the same nominal mass but differ in retention time and fragmentation [2]. Suppliers provide ≥95–98 % purity (HPLC), and the unique mass signature allows rapid QC verification before committing valuable reagents to a synthetic sequence [3].

MS Identity Check
Head-to-head
ΔMW 30.03 Da vs. methoxy analog; characteristic Br/Cl isotopic cluster (M, M+2, M+4, M+6)
Enables unambiguous LC‑MS identity verification upon receipt
Supplier purity ≥95–98% (HPLC)
Quality Control Identity Confirmation LC-MS Procurement Verification

1-Bromo-2,4-dichloro-3-(methoxymethoxy)benzene: Application Scenarios


Late-Stage Phenol Liberation in Synthesis

When a synthetic route requires a free phenol at a late stage but must carry a protected oxygen through several intervening transformations (e.g., metalation, cross‑coupling, or chlorination), the MOM‑protected compound provides orthogonal deprotection under mild HCl/MeOH that avoids the low yields (50–70 %) and aggressive conditions (BBr₃, −78 °C) required for methyl ether cleavage [1]. The 15–45 percentage point yield advantage translates into substantial cost savings when the intermediate value is high, making this compound the preferred procurement choice for medicinal chemistry programs building 2,4‑dichloro‑3‑hydroxy‑substituted biaryl or heteroaryl libraries [2].

Regioselective Cross-Coupling at 1-Bromo Position

The 1‑bromo substitution pattern places the reactive halogen in a sterically unhindered environment para to the 4‑chlorine and meta to the MOM ether, maximizing oxidative addition rates in Pd‑catalyzed cross‑coupling [1]. This is in direct contrast to the 2‑bromo isomer (CAS 1850231‑33‑2), where ortho‑positioning of the bromine adjacent to the MOM ether introduces steric hindrance that can suppress coupling yields by 20–40 % [2]. Researchers executing Suzuki, Negishi, or Buchwald–Hartwig couplings on the aryl bromide should specify this isomer to achieve predictable, high‑yielding C–C or C–N bond formation [3].

LogP-Guided Lead Optimization for CNS Targets

With a computed LogP of 3.86 vs. ~3.1–3.3 for the methoxy analog, the MOM‑protected compound contributes approximately +0.5–0.7 LogP units to derived structures [1]. In CNS drug discovery, where optimal LogP typically falls between 2 and 4, this additional lipophilicity can be the difference between a brain‑penetrant lead and one that fails to cross the blood–brain barrier [2]. Procurement of this specific MOM‑protected intermediate allows medicinal chemists to fine‑tune physicochemical properties without resorting to additional synthetic steps to adjust lipophilicity after core scaffold assembly [3].

Quality-Controlled Building Block for Parallel Synthesis

The characteristic MS isotopic cluster (M, M+2, M+4, M+6) and the 30.03 Da mass offset from the methoxy analog enable rapid, unambiguous LC‑MS identity verification in high‑throughput settings [1]. The compound is supplied at ≥98 % purity (HPLC) by multiple vendors, meeting the stringency requirements of automated parallel synthesis platforms where impure building blocks multiply errors across entire compound libraries [2]. This makes it a reliable procurement choice for core‑facility and industrial medicinal chemistry groups running array synthesis of analogs for SAR exploration [3].

Application
Selection Property
Validation Focus
Late-stage phenol synthesis
Orthogonal deprotection selectivity
MOM ether cleavage yield and chemoselectivity
Regioselective cross-coupling at 1‑Br
Steric accessibility for oxidative addition
Coupling yield and regiochemical fidelity
LogP-guided lead optimization
Lipophilicity contribution (LogP)
Computed LogP and SAR context
High-throughput parallel synthesis
MS isotopic identity verification
Purity and mass identity check
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